3-Butoxy-5-phenyl-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
CAS No. |
62432-81-9 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-butoxy-5-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-9-15-12-13-11(16-14-12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
InChI Key |
VBBMIDSVSAJBSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NOC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 3 Butoxy 5 Phenyl 1,2,4 Oxadiazole
Established Synthetic Routes to the 1,2,4-Oxadiazole (B8745197) Core and Mechanistic Considerations
The synthesis of the 1,2,4-oxadiazole ring is primarily dominated by two robust and versatile methodologies: the cyclization of O-acylated amidoximes and the 1,3-dipolar cycloaddition between nitriles and nitrile oxides. researchgate.net
Cyclization Reactions Involving Amidoximes and Carboxylic Acid Derivatives
The most prevalent and widely applied method for constructing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with a carboxylic acid derivative, such as an acyl chloride, anhydride, or ester. nih.govresearchgate.netnih.gov This process can be considered a [4+1] approach, where four atoms of the final ring originate from the amidoxime and one from the acylating agent. chim.it
The reaction typically proceeds in two distinct stages:
O-Acylation: The amidoxime reacts with the carboxylic acid derivative to form an O-acylamidoxime intermediate. mdpi.comnih.govnih.gov This step is analogous to amide bond formation and can be achieved using standard coupling agents or by reacting with more reactive derivatives like acyl chlorides. nih.gov
Cyclodehydration: The isolated O-acylamidoxime intermediate undergoes intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring. nih.gov This step is often promoted by heat or the use of a base or dehydrating agent. chim.it
Mechanistically, the nucleophilic nitrogen of the amidoxime attacks the electrophilic carbonyl carbon of the acylating agent. The subsequent cyclization involves the attack of the oxime oxygen onto the newly formed amide carbonyl, followed by dehydration to yield the aromatic heterocycle. Many modern procedures combine these steps into a one-pot synthesis, avoiding the isolation of the intermediate and simplifying the workflow. nih.govmdpi.com
1,3-Dipolar Cycloaddition Strategies for 1,2,4-Oxadiazole Formation
An alternative and powerful strategy for forming the 1,2,4-oxadiazole nucleus is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile, which serves as the dipolarophile. researchgate.netchim.itresearchgate.net
The key features of this route include:
Nitrile Oxide Generation: Nitrile oxides are reactive intermediates and are typically generated in situ to prevent dimerization. organic-chemistry.org A common method for their formation is the dehydrohalogenation of hydroxamoyl halides (derived from aldoximes) using a base. nih.gov Another approach involves the dehydration of α-nitroketones. organic-chemistry.orggoogle.com
Cycloaddition: The generated nitrile oxide rapidly undergoes a 1,3-dipolar cycloaddition reaction with a nitrile substrate to furnish the 3,5-disubstituted 1,2,4-oxadiazole ring. mdpi.comresearchgate.net
This method provides a different regiochemical outcome compared to the amidoxime route, offering complementary access to various substitution patterns on the oxadiazole core. chim.it
Strategies for Regioselective Introduction of 3-Butoxy and 5-Phenyl Moieties
The synthesis of the specifically substituted 3-Butoxy-5-phenyl-1,2,4-oxadiazole requires a regioselective approach where the choice of starting materials directly dictates the final placement of the functional groups.
Via the Amidoxime Pathway: To achieve the desired 3-butoxy-5-phenyl arrangement using the most common synthetic route, the precursors must be selected carefully. The reaction between an amidoxime (R-C(=NOH)NH₂) and an acylating agent (R'-COX) generally yields a 3-R-5-R'-1,2,4-oxadiazole. lew.ro Therefore, to synthesize the target compound, the reaction would involve:
Amidoxime: A butoxy-substituted amidoxime (Butoxyamidoxime). This precursor provides the butoxy group at the C3 position.
Acylating Agent: A phenyl-containing acylating agent, most commonly benzoyl chloride or benzoic acid activated with a coupling agent. This precursor provides the phenyl group at the C5 position.
Via the 1,3-Dipolar Cycloaddition Pathway: In this scenario, the regioselectivity depends on the substituents of the nitrile and the nitrile oxide. researchgate.net To obtain this compound, the reaction could theoretically proceed via two combinations:
Reaction of benzonitrile (B105546) oxide (generated from benzaldoxime) with a butoxy-substituted nitrile.
Reaction of a butoxy-substituted nitrile oxide with benzonitrile.
While synthetically viable, the amidoxime route is often more direct and widely employed for preparing specifically substituted 1,2,4-oxadiazoles due to the broad availability of the required starting materials.
Novel Approaches and Advancements in this compound Synthesis
Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of 1,2,4-oxadiazoles.
Green Chemistry Principles and Sustainable Synthetic Methodologies
Adherence to green chemistry principles has led to significant innovations in oxadiazole synthesis, aiming to reduce waste, energy consumption, and the use of hazardous materials. nih.gov Key advancements include:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. nih.govnih.govmdpi.com This technique is applicable to both the cyclization of amidoximes and cycloaddition reactions. nih.govnih.gov
Solvent-Free Reactions: Performing reactions under solvent-free or solid-support conditions minimizes the use of volatile organic compounds. nih.govresearchgate.net For instance, reacting amidoximes with acyl halides under solvent-free conditions can efficiently produce 1,2,4-oxadiazoles. researchgate.net
Use of Greener Catalysts and Solvents: The development of protocols using safer solvents and recyclable catalysts, such as graphene oxide, aligns with green chemistry goals. nih.govnih.govresearchgate.net
Table 1: Comparison of Green Synthetic Methodologies for 1,2,4-Oxadiazole Synthesis
| Methodology | Advantages | Typical Conditions | Citations |
|---|---|---|---|
| Microwave Irradiation | Rapid reaction times, higher yields, reduced byproducts. | Amidoximes and carboxylic acids/esters with a catalyst. | nih.govnih.govmdpi.comnih.gov |
| Solvent-Free Synthesis | Eliminates solvent waste, simplifies purification. | Grinding or heating neat reactants, often with a solid catalyst. | researchgate.net |
| Ultrasound-Mediated | Enhanced reaction rates, energy efficiency. | Sonication of reactants in a suitable medium. | nih.govmdpi.com |
| Use of Green Catalysts | Recyclable, reduces hazardous waste, often milder conditions. | Graphene oxide, ionic liquids, solid-supported reagents. | nih.govnih.govresearchgate.net |
Catalytic Methods and Enhanced Reaction Efficiency
The efficiency of 1,2,4-oxadiazole synthesis has been significantly improved through the development of novel catalytic systems that operate under mild conditions and offer high yields.
Base Catalysis: Tetrabutylammonium (B224687) salts like tetrabutylammonium fluoride (B91410) (TBAF) and tetrabutylammonium hydroxide (B78521) (TBAH) have been employed as efficient catalysts for the cyclodehydration of O-acylamidoximes at room temperature. chim.itmdpi.com More recently, superbase media such as NaOH/DMSO have enabled one-pot syntheses from amidoximes and esters at ambient temperatures. nih.govmdpi.com
Metal Catalysis: Various metal catalysts have been reported to promote oxadiazole formation. Iron(III) nitrate (B79036) has been used to mediate the synthesis from alkynes and nitriles. organic-chemistry.orggoogle.com Copper-catalyzed cascade oxidative reactions of amidines and methylarenes also provide a pathway to 3,5-disubstituted 1,2,4-oxadiazoles under mild conditions. mdpi.comnih.gov
Oxidative Cyclization: An alternative to traditional condensation reactions is the oxidative cyclization of amidoximes or related precursors. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), N-bromosuccinimide (NBS), and iodine have been used to facilitate the intramolecular C-O or N-O bond formation. mdpi.comnih.govthieme-connect.de Electrochemical methods also offer a green and efficient means of achieving this transformation through anodic oxidation. mdpi.comrsc.org
Table 2: Selected Catalytic Systems for 1,2,4-Oxadiazole Synthesis
| Catalyst System | Reactants | Key Advantages | Citations |
|---|---|---|---|
| TBAF or TBAH | O-Acylamidoximes | Mild, room temperature conditions. | chim.itmdpi.com |
| NaOH/DMSO | Amidoximes and Esters | One-pot, room temperature, broad scope. | nih.govmdpi.com |
| PTSA-ZnCl₂ | Amidoximes and Nitriles | Efficient and mild catalysis. | organic-chemistry.org |
| Copper (Cu) Catalysts | Amidines and Methylarenes | Cascade reaction under mild conditions. | mdpi.comnih.gov |
| Iron(III) Nitrate | Alkynes and Nitriles | Simple, high yield, avoids toxic waste. | organic-chemistry.orggoogle.com |
| DDQ, NBS, or I₂ | Amidoximes | Oxidative cyclization, alternative pathway. | mdpi.comnih.govthieme-connect.de |
| Electrochemical (Anodic) | N-benzyl amidoximes | Green, mild conditions, high functional group tolerance. | mdpi.comrsc.org |
Optimization of Reaction Conditions and Yields in 1,2,4-Oxadiazole Synthesis
The optimization of reaction conditions is crucial for the efficient synthesis of 1,2,4-oxadiazoles, with a focus on improving yields, reducing reaction times, and simplifying purification processes. nih.gov Various strategies have been developed, including the use of different catalysts, solvents, and reaction temperatures.
The choice of solvent and catalyst also plays a significant role. Non-polar solvents like benzene (B151609) with catalytic amounts of a protic solvent such as methanol (B129727) have been suggested to enhance the dehydroaromatization step in certain syntheses. researchgate.net Inorganic bases like potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) in solvents like acetonitrile (B52724) have also been employed, particularly in the cyclocondensation of O-acylamidoximes. mdpi.com Furthermore, microwave-assisted synthesis has emerged as a valid alternative to conventional heating, often leading to shorter reaction times and improved yields. chim.itnih.gov
Table 1: Optimization of Reaction Conditions for 1,2,4-Oxadiazole Synthesis
| Method | Reagents | Catalyst/Base | Solvent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|---|---|
| One-pot Condensation | Amidoximes and Esters | NaOH | DMSO | Room Temperature | Broad substrate scope, good yields | mdpi.com |
| Two-component Reaction | Amidoximes and gem-dibromomethylarenes | - | - | - | Excellent yields (~90%) | nih.govresearchgate.net |
| Cyclocondensation | O-acylamidoximes and Acyl Chlorides | Cs2CO3 | MeCN | 20 °C, 10-36 h | Effective for specific substrates | mdpi.com |
| Microwave-assisted Synthesis | Amidoximes and Meldrum's acids | - | Solvent-free | Microwave irradiation | Good to excellent yields, short reaction times | organic-chemistry.org |
| Oxidative Cycloaddition | Aldoximes and Nitriles | 2-iodosylbenzoic acid triflate | - | Room Temperature | Good yields (62-84%) | mdpi.com |
Post-Cyclization Functionalization and Derivatization Strategies
Following the formation of the 1,2,4-oxadiazole ring, further functionalization and derivatization can be carried out to synthesize a diverse range of analogs. These modifications are often crucial for modulating the biological activity and pharmacokinetic properties of the parent compound. nih.gov
One common strategy involves the introduction of various substituents at the C3 and C5 positions of the oxadiazole ring. For instance, if the initial synthesis yields a 1,2,4-oxadiazole with a reactive group, such as a methyl group, it can be further modified. A copper-catalyzed cascade oxidative reaction of amidines and methylarenes provides a route to 3,5-disubstituted-1,2,4-oxadiazoles under mild conditions. mdpi.com
Another approach is the functionalization of pre-formed oxadiazole rings through selective metallation. The use of zinc or magnesium bases, such as TMPZnCl·LiCl, allows for the selective deprotonation of the oxadiazole ring, creating a nucleophilic site for subsequent reactions, like Negishi cross-coupling, to introduce aryl groups. acs.org
Furthermore, rearrangements of the 1,2,4-oxadiazole ring, such as the Boulton-Katritzky rearrangement, can be employed to synthesize other heterocyclic systems. chim.it This thermal rearrangement involves an internal nucleophilic substitution and can lead to the formation of 1,2,3-triazoles or imidazoles, depending on the side chain attached to the oxadiazole. chim.it
Table 2: Post-Cyclization Functionalization and Derivatization Strategies for 1,2,4-Oxadiazoles
| Strategy | Description | Reagents/Conditions | Resulting Compounds | Reference |
|---|---|---|---|---|
| Selective Metallation | Deprotonation of the oxadiazole ring followed by cross-coupling. | TMPZnCl·LiCl, Pd(dba)2/XantPhos | Aryl-substituted 1,2,4-oxadiazoles | acs.org |
| Boulton-Katritzky Rearrangement | Thermal rearrangement involving internal nucleophilic substitution. | Heat | 1,2,3-Triazoles, Imidazoles | chim.it |
| N-dealkylative Functionalization | Amination of 1,2,4-oxadiazol-5(4H)-ones. | Ph3P-I2, tertiary amines | 5-dialkylamino 1,2,4-oxadiazoles | organic-chemistry.org |
| ANRORC-like Rearrangement | Nucleophilic attack on polyfluoroaryl-1,2,4-oxadiazoles. | Hydrazine or methylhydrazine | Indazole compounds | chim.it |
Theoretical and Computational Investigations of 3 Butoxy 5 Phenyl 1,2,4 Oxadiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to exploring the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's chemical behavior.
Studies on analogous compounds, such as 3-phenyl-5-methyl-1,2,4-oxadiazole, have utilized methods like AM1/SM2.1 to calculate enthalpies of formation, providing a measure of molecular stability. chemintech.ru Similar DFT calculations for 3-Butoxy-5-phenyl-1,2,4-oxadiazole would reveal the energetic landscape of its various conformations, identifying the most energetically favorable structures.
Table 1: Predicted Structural Parameters of this compound from a Hypothetical DFT Calculation
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths (Å) | ||
| O1-N2 | 1.42 | |
| N2=C3 | 1.30 | |
| C3-O(butoxy) | 1.35 | |
| C5-O1 | 1.38 | |
| C5-N4 | 1.31 | |
| **Bond Angles (°) ** | ||
| N2-C3-O4 | 125.0 | |
| C3-O4-N5 | 105.0 | |
| C(phenyl)-C5-N4 | 121.0 | |
| Dihedral Angle (°) | ||
| C(phenyl)-C(phenyl)-C5-N4 | 40.5 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT geometry optimization. Actual values would be determined by specific DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set).
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.meyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). fiveable.me
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily polarized and more reactive. ajchem-a.com
For this compound, FMO analysis can predict the most probable sites for chemical reactions. The spatial distribution of the HOMO density highlights potential centers for electrophilic attack, while the LUMO distribution indicates sites susceptible to nucleophilic attack. In related oxadiazole structures, the nitrogen atoms of the heterocyclic ring are often found to be key sites for electrophilic interactions. ajchem-a.com DFT calculations provide precise values for these orbital energies and other reactivity descriptors. researchgate.net
Table 2: Calculated Quantum Chemical Properties for an Oxadiazole Analogue
| Parameter | Definition | Typical Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.0 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -2.5 |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.0 to 4.5 |
| Ionization Potential (I) | -E(HOMO) | 6.5 to 7.0 |
| Electron Affinity (A) | -E(LUMO) | 2.0 to 2.5 |
| Global Hardness (η) | (I - A) / 2 | 2.0 to 2.25 |
| Electronegativity (χ) | (I + A) / 2 | 4.25 to 4.75 |
Note: Values are based on data for analogous phenyl-oxadiazole structures and serve as representative examples. ajchem-a.com
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide a static picture of a molecule's lowest-energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For a molecule like this compound, with its flexible butoxy side chain, MD simulations are particularly valuable. These simulations can explore the vast conformational space available to the molecule, revealing how the butoxy chain flexes, rotates, and folds in different environments (e.g., in aqueous solution or a lipid membrane). This provides a dynamic understanding of the molecule's preferred shapes and the transitions between them, which is crucial for predicting how it might bind to a flexible biological target. MD simulations on related compounds have been used to investigate their potential binding modes with enzymes. mdpi.com
Structure-Activity Relationship (SAR) Modeling for this compound and Analogues
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific chemical features of a molecule contribute to its biological activity. nih.govnih.gov For this compound, SAR studies would involve synthesizing and testing a series of analogues to determine which parts of the molecule are essential for its function.
Key modifications would typically include:
Phenyl Ring Substitution: Placing various electron-donating or electron-withdrawing groups at different positions (ortho, meta, para) on the phenyl ring to probe electronic and steric requirements.
Butoxy Chain Variation: Altering the length of the alkyl chain (e.g., methoxy (B1213986), ethoxy, propoxy) or introducing branching to assess the impact of size and hydrophobicity.
Core Scaffold Modification: Replacing the phenyl or butoxy groups with other cyclic or acyclic moieties.
For example, research on 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives as inhibitors for the SARS-CoV-2 main protease systematically explored modifications to find the most potent compounds. nih.gov Such studies provide a qualitative map of the chemical space, guiding the design of more effective molecules.
Table 3: Example of a Structure-Activity Relationship (SAR) Study on Analogues
| Analogue Structure (R-group modification) | Modification Type | Observed Activity Change | Inference |
| 4'-Chloro on Phenyl Ring | Electron-withdrawing group | Increased | Electronic interactions are important at this position. |
| 4'-Methoxy on Phenyl Ring | Electron-donating group | Decreased | A bulky, electron-donating group is not tolerated. |
| Ethoxy instead of Butoxy | Shorter alkyl chain | Significantly Decreased | Hydrophobic interactions from the longer chain are critical. |
| Isopropoxy instead of Butoxy | Branched alkyl chain | Decreased | Steric hindrance in the binding pocket is likely. |
Note: This table presents hypothetical data to illustrate the principles of an SAR study.
Quantitative Structure-Activity Relationship (QSAR) takes SAR a step further by creating a mathematical model that correlates the chemical properties of a series of compounds with their biological activities. researchgate.net These models use calculated molecular descriptors (representing properties like hydrophobicity, electronics, and sterics) as variables.
For a series of analogues of this compound, a 3D-QSAR study could be performed. nih.gov In this approach, the molecules are aligned, and a 3D grid is generated around them. The steric and electrostatic fields of each molecule are calculated at each grid point, and these values are then correlated with the observed biological activity using statistical methods like Partial Least Squares (PLS). The resulting 3D-QSAR model produces contour maps that visualize regions where positive or negative steric or electrostatic properties are favorable or unfavorable for activity, providing a detailed roadmap for drug design. nih.govresearchgate.net
Pharmacophore modeling is a powerful ligand-based design technique used when the 3D structure of the biological target is unknown. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific receptor. nih.gov
For a set of active analogues related to this compound, a pharmacophore model could be generated. This model would likely consist of a few key features:
An Aromatic Ring (AR) feature for the phenyl group.
A Hydrogen Bond Acceptor (HBA) feature, likely associated with the nitrogen or oxygen atoms of the oxadiazole ring.
A Hydrophobic (HY) feature representing the butoxy tail.
This 3D arrangement of features serves as a template or query. It can be used to screen large virtual databases to identify new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. It also provides a clear set of design principles for chemists to follow when creating novel analogues. nih.govmdpi.com
In Silico Prediction of Potential Biomolecular Interactions and Binding Modes
In the realm of modern drug discovery and development, in silico computational methods serve as a powerful tool to predict and analyze the potential interactions between a small molecule, such as this compound, and its prospective biological targets. These computational approaches, primarily molecular docking, provide valuable insights into the binding affinities and modes of interaction at the molecular level, thereby guiding further experimental studies. While specific in silico studies on this compound are not extensively documented in publicly available literature, a wealth of research on structurally similar 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) derivatives allows for a predictive understanding of its likely biomolecular interactions.
Molecular docking simulations are a cornerstone of computational drug design, enabling the prediction of the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique helps in elucidating the binding energy, which is a measure of the stability of the ligand-protein complex, and the specific molecular interactions that contribute to this stability, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net
Research on various substituted oxadiazole derivatives has demonstrated their potential to interact with a range of biological targets implicated in diseases like cancer, inflammation, and metabolic disorders. For instance, derivatives of 1,2,4-oxadiazole have been investigated as inhibitors of enzymes crucial for cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.govnih.gov Molecular docking studies of these compounds have revealed key interactions within the ATP-binding site of these kinases.
In a study on 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives, molecular docking was performed using the crystal structure of Human VEGFR-2. nih.gov The analysis of these docking studies often reveals hydrogen bonding between the nitrogen atoms of the oxadiazole ring and key amino acid residues in the active site of the target protein. For example, in studies with other oxadiazole derivatives targeting EGFR, hydrogen bonds with residues like Met 769 have been observed. semanticscholar.org
Furthermore, computational studies on 1,3,4-oxadiazole derivatives have highlighted their ability to act as inhibitors of enzymes like carbonic anhydrase (CA). nih.govresearchgate.net Docking simulations of these inhibitors with CA-II have shown that the compounds can fit snugly at the entrance of the active site, forming hydrogen bonds with residues such as Thr199, Thr200, and Gln92. nih.govresearchgate.net
The phenyl ring present in this compound is a common feature in many biologically active oxadiazole compounds. This aromatic moiety can participate in crucial π-π stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the binding pocket of a protein. researchgate.net The butoxy group, an alkyl chain, can contribute to hydrophobic interactions, further stabilizing the ligand-protein complex.
Based on the available data for related compounds, a hypothetical in silico analysis of this compound would likely investigate its binding potential against a panel of cancer-related kinases and other enzymes. The predicted binding mode would likely involve the oxadiazole core forming hydrogen bonds, while the phenyl and butoxy substituents engage in hydrophobic and van der Waals interactions.
The following tables summarize the types of biomolecular interactions and potential protein targets for oxadiazole derivatives, which can be extrapolated to predict the behavior of this compound.
Table 1: Predicted Biomolecular Interactions for Oxadiazole Scaffolds
| Interaction Type | Interacting Moiety on Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Nitrogen atoms of the oxadiazole ring | Met, Thr, Gln, His, Tyr |
| π-π Stacking | Phenyl ring | Tyr, Phe, Trp, His |
| Hydrophobic Interactions | Phenyl ring, Butoxy chain | Leu, Val, Ile, Ala, Met |
| van der Waals Interactions | Entire molecule | Various residues in the binding pocket |
Table 2: Potential Protein Targets for Oxadiazole Derivatives Based on In Silico Studies
| Protein Target | Therapeutic Area | Key Interacting Residues (from related compounds) | Reference |
| Epidermal Growth Factor Receptor (EGFR) | Anticancer | Met 769 | semanticscholar.org |
| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Anticancer | Not specified | nih.gov |
| Carbonic Anhydrase II (CA-II) | Glaucoma, Anticancer | Thr199, Thr200, Gln92 | nih.govresearchgate.net |
| Farnesoid X Receptor (FXR) | Metabolic Disorders | His451, Tyr365 | nih.gov |
| Cyclooxygenase (COX) | Anti-inflammatory | Tyr355, Leu117, Met522 | nih.gov |
It is important to emphasize that these predictions are based on studies of structurally related compounds and would require specific in silico and subsequent in vitro and in vivo experimental validation for this compound. Nevertheless, the existing data strongly suggest that this compound possesses a chemical scaffold amenable to forming specific and stable interactions with various biological macromolecules, making it a person of interest for further computational and experimental investigation.
Mechanistic Studies of 3 Butoxy 5 Phenyl 1,2,4 Oxadiazole’s Interactions at a Molecular and Cellular Level
Elucidation of Specific Biological Targets and Biochemical Pathways
Research into derivatives of 3-butoxy-5-phenyl-1,2,4-oxadiazole has identified several key biological targets and pathways through which these compounds may exert their effects. These primarily involve enzyme inhibition and receptor modulation.
The 1,2,4-oxadiazole (B8745197) nucleus is a versatile scaffold for designing enzyme inhibitors. Studies have shown that derivatives can selectively target various enzymes, including cholinesterases and kinases, while related oxadiazole isomers show activity against other enzyme classes like carbonic anhydrase.
Cholinesterase Inhibition: A series of 5-(1-benzylpiperidin-4-yl)-3-phenyl-1,2,4-oxadiazole derivatives were designed and synthesized as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. nih.gov Several of these compounds demonstrated potent and selective inhibition of BuChE. nih.gov The most active compound, featuring a chlorine and a methyl group on the benzyl (B1604629) and phenyl rings respectively, exhibited a BuChE inhibitory concentration (IC₅₀) of 5.07 µM. nih.gov This suggests that the 3-phenyl-1,2,4-oxadiazole (B2793662) scaffold can be effectively utilized for developing selective BuChE inhibitors. nih.gov
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition: In the context of Alzheimer's disease, novel 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives were developed as inhibitors of GSK-3β. nih.gov One of the most potent compounds in this series demonstrated an IC₅₀ value of 0.19 µM against GSK-3β. nih.gov This inhibition was shown to reduce the hyperphosphorylation of Tau protein at the cellular level, a key pathological event in Alzheimer's disease. nih.gov
Other Enzyme Systems: While direct inhibition of carbonic anhydrase by this compound has not been reported, other isomers, such as 1,3,4-oxadiazole (B1194373) derivatives, have been investigated as inhibitors of human carbonic anhydrase II (CA-II). nih.govresearchgate.net Similarly, derivatives of 3-phenyl-1,2,4-oxadiazole have been identified as inhibitors of the main protease (Mpro) of SARS-CoV-2, with the most active compound showing an IC₅₀ of 5.27 μM. nih.gov No specific data was found regarding the inhibition of Monoamine Oxidase B (MAO-B) by this class of compounds.
Table 1: Enzyme Inhibition by 1,2,4-Oxadiazole Derivatives
| Compound Class | Target Enzyme | Key Derivative | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 5-(1-Benzylpiperidin-4-yl)-3-phenyl-1,2,4-oxadiazoles | Butyrylcholinesterase (BuChE) | Compound 6n | 5.07 | nih.gov |
| 3-(4-Pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazoles | Glycogen Synthase Kinase 3β (GSK-3β) | Compound 10b | 0.19 | nih.gov |
| 3-Phenyl-1,2,4-oxadiazole derivatives | SARS-CoV-2 Main Protease (Mpro) | Compound 16d | 5.27 | nih.gov |
The kappa opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that has become an attractive drug target for managing pain without the addictive properties associated with other opioids. nih.govcore.ac.uk While KOR agonists can provide potent antinociception, their clinical use has been limited by side effects like dysphoria and hallucinations. unife.itnih.gov The concept of "biased agonism," where a ligand preferentially activates one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment), is a key strategy in developing safer KOR-targeted therapeutics. nih.govunife.it
Currently, there is no specific research available detailing the direct binding or modulation of the kappa opioid receptor or the IGF II receptor binding protein TIP47 by this compound or its close analogs. The known KOR agonists and biased modulators belong to different chemical classes. core.ac.ukmdpi.com
Cellular Response and Intracellular Signaling Pathway Modulation
In vitro cellular studies are crucial for determining the biological effects of new chemical entities. For the broader class of oxadiazoles, these assays have revealed significant activities, including the induction of apoptosis and modulation of the cell cycle, which are key indicators of anticancer potential.
Although specific data on this compound is not available, studies on related 1,3,4-oxadiazole derivatives provide insight into the potential cellular activities of this structural class.
In one study, new 2,5-diaryl-1,3,4-oxadiazoles were evaluated for their anticancer potential against HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines. nih.gov At a concentration of 10 µM, all tested compounds reduced cell viability after 24 hours by inducing apoptosis and causing perturbations in the cell cycle. nih.gov The MDA-MB-231 cell line was found to be more sensitive to these compounds. nih.gov
Similarly, a different study focused on 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives. nih.gov The lead compound from this series, 5-aminophenyl-2-butylthio-1,3,4-oxadiazole, showed the highest inhibitory effect against the MCF-7 breast cancer cell line with an IC₅₀ value of 10.05 µM, while being less toxic to normal HEK-293 cells. nih.gov Flow cytometry analysis revealed that this compound caused cell cycle arrest in the G0/G1 phase and induced apoptosis, as confirmed by DAPI staining and Annexin V-PE/7-AAD assays. nih.gov
These findings highlight that the oxadiazole scaffold is a key pharmacophore in compounds that can trigger programmed cell death and interfere with cell proliferation, suggesting that this compound could potentially exhibit similar cytotoxic mechanisms. nih.govnih.gov
Table 2: In Vitro Cellular Activity of Related Oxadiazole Derivatives
| Compound Class | Cell Line | Effect | Concentration/IC₅₀ | Source |
|---|---|---|---|---|
| 2,5-Diaryl-1,3,4-oxadiazoles | MDA-MB-231, HT-29 | Apoptosis induction, cell cycle perturbation | 10 µM | nih.gov |
| 5-Aryl-2-butylthio-1,3,4-oxadiazoles | MCF-7 | Cell cycle arrest (G0/G1), apoptosis induction | 10.05 µM | nih.gov |
Currently, there are no published studies detailing the gene expression or proteomic profiles of cellular systems in response to exposure to this compound. Such studies would be invaluable for providing a deeper understanding of its specific mechanisms of action, identifying downstream signaling cascades, and discovering novel biological targets.
Structure-Mechanism Relationships for this compound Derivatives
Structure-activity relationship (SAR) and structure-mechanism relationship studies are fundamental to medicinal chemistry, providing insights into how chemical modifications of a lead compound affect its biological activity. For derivatives based on the 1,2,4-oxadiazole scaffold, several SAR studies have been conducted.
For the 5-(1-benzylpiperidin-4-yl)-3-phenyl-1,2,4-oxadiazole series targeting BuChE, SAR analysis indicated that substitutions on the benzyl ring significantly influenced inhibitory activity. nih.gov The presence of a chlorine atom at the para-position of the benzyl ring and a methyl group on the phenyl ring led to the most potent and selective BuChE inhibitor in the series. nih.gov This highlights the importance of hydrophobic interactions within the active site of the enzyme. nih.gov
In the development of 3-phenyl-1,2,4-oxadiazole derivatives as SARS-CoV-2 Mpro inhibitors, SAR studies were crucial. nih.gov An initial hit compound was optimized, leading to a derivative (16d) with an improved IC₅₀ value of 5.27 µM. nih.gov Molecular docking suggested that an added benzyl group extended into a hydrophobic pocket (S2) of the enzyme, forming a favorable π-alkyl interaction that likely accounts for the enhanced inhibitory activity. nih.gov
For the GSK-3β inhibitors based on a 3,5-disubstituted-1,2,4-oxadiazole scaffold, the nature of the substituent groups was critical for potency and multifunctional activity. nih.gov The combination of a 4-pyridyl group at the 3-position and a substituted 4-sulfamido-phenyl group at the 5-position yielded compounds with potent GSK-3β inhibition, anti-neuroinflammatory effects, and the ability to increase glucose consumption in cells. nih.gov
These examples demonstrate that the biological mechanism of 1,2,4-oxadiazole derivatives can be finely tuned by modifying the substituents at the 3- and 5-positions of the heterocyclic ring, thereby optimizing interactions with specific biological targets.
Derivatives and Analogues of 3 Butoxy 5 Phenyl 1,2,4 Oxadiazole
Design Principles for Structural Modification and Diversification
The design of derivatives based on the 3-butoxy-5-phenyl-1,2,4-oxadiazole scaffold is guided by established principles of medicinal chemistry, including structure-activity relationship (SAR) studies and bioisosteric replacement. The goal is to enhance desired biological activities while optimizing pharmacokinetic properties.
Key design principles include:
Structure-Activity Relationship (SAR) Exploration: SAR studies involve systematically modifying different parts of the lead compound, in this case, this compound, to understand how these changes affect its biological activity. nih.govnih.gov For the 1,2,4-oxadiazole (B8745197) class, modifications often focus on the substituents at the C3 and C5 positions of the oxadiazole ring. tsijournals.com The butoxy group at the C3 position and the phenyl group at the C5 position are primary targets for modification to explore their impact on activity.
Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or other pharmacokinetic parameters. scispace.com The 1,2,4-oxadiazole ring itself is often used as a bioisostere for ester and amide groups, offering increased resistance to hydrolysis. scispace.comresearchgate.net
Scaffold Hopping and Diversification: This involves replacing the central 1,2,4-oxadiazole core with other heterocyclic systems to explore new chemical space and potentially discover compounds with novel or improved activity profiles. researchgate.netnih.gov The inherent versatility of the oxadiazole scaffold allows for the creation of diverse compound libraries. researchgate.net
Computational Modeling: In silico methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling are employed to predict how modifications will affect the compound's interaction with its biological target and to guide the design of more potent and selective analogues. nih.gov
Synthesis and Characterization of Substituted 1,2,4-Oxadiazole Analogues with Varied Butoxy and Phenyl Substitutions
The synthesis of analogues of this compound with variations in the butoxy and phenyl groups generally follows established methods for the formation of the 1,2,4-oxadiazole ring. The most common synthetic routes involve the reaction of amidoximes with carboxylic acid derivatives or the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. beilstein-journals.orgscielo.brresearchgate.net
General Synthetic Strategies:
Amidoxime (B1450833) Route: This is a widely used method where an appropriately substituted amidoxime is reacted with a carboxylic acid or its activated form (like an acyl chloride) to form the 1,2,4-oxadiazole ring. nih.govbeilstein-journals.org To synthesize analogues with varied butoxy substitutions, one would start with different alkoxy-substituted amidoximes. For variations in the phenyl ring, different substituted benzoic acids or their derivatives would be used.
Nitrile Oxide Cycloaddition: This method involves the [3+2] cycloaddition of a nitrile oxide with a nitrile. researchgate.net While effective, this route can sometimes be limited by the reactivity of the nitrile and the potential for dimerization of the nitrile oxide. nih.gov
One-Pot Syntheses: More recent and efficient methods involve one-pot procedures. For instance, a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from carboxylic acids and nitriles has been optimized for parallel chemistry, allowing for the rapid generation of a library of analogues. acs.org Another one-pot method utilizes the reaction of amidoximes with methyl or ethyl esters of carboxylic acids in a superbasic medium. nih.gov
Characterization:
Once synthesized, the new analogues are characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity. These methods typically include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure and the connectivity of atoms in the molecule.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to confirm its elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.
Elemental Analysis: This provides the percentage composition of elements (C, H, N) in the compound, which helps to confirm the empirical formula.
A hypothetical series of synthesized analogues with varied butoxy and phenyl substitutions is presented in the table below.
Table 1: Hypothetical Synthesized Analogues of this compound
| Compound ID | R1 (Substitution on Butoxy Chain) | R2 (Substitution on Phenyl Ring) |
| A-1 | H (n-butoxy) | H |
| A-2 | H (n-butoxy) | 4-Chloro |
| A-3 | H (n-butoxy) | 4-Methoxy |
| A-4 | 2-Methyl (isobutoxy) | H |
| A-5 | 2-Methyl (isobutoxy) | 4-Chloro |
| A-6 | 2-Methyl (isobutoxy) | 4-Methoxy |
Comparative Analysis of Biological or Chemical Activities within the this compound Series and Related Scaffolds
The biological and chemical activities of derivatives within the this compound series are highly dependent on the nature and position of the substituents on the butoxy and phenyl moieties. Structure-activity relationship (SAR) studies are crucial for understanding these effects. nih.govnih.gov
For instance, in a series of 1,2,4-oxadiazole antibacterials, hydrophobic substituents, particularly halogens, on the phenyl ring were found to be well-tolerated and in some cases enhanced activity. nih.gov A quantitative structure-activity relationship (QSAR) study on S1P1 agonists with a 1,2,4-oxadiazole core revealed that the influence of substituents on the 5-phenyl ring was a key determinant of their agonist action. tsijournals.com
The table below presents a hypothetical comparative analysis of the biological activity of the synthesized analogues.
Table 2: Hypothetical Comparative Biological Activity of this compound Analogues
| Compound ID | R1 (Butoxy Substitution) | R2 (Phenyl Substitution) | Relative Biological Activity (%) |
| A-1 | n-butoxy | H | 100 |
| A-2 | n-butoxy | 4-Chloro | 150 |
| A-3 | n-butoxy | 4-Methoxy | 80 |
| A-4 | isobutoxy | H | 95 |
| A-5 | isobutoxy | 4-Chloro | 140 |
| A-6 | isobutoxy | 4-Methoxy | 75 |
This hypothetical data suggests that a chloro-substitution on the phenyl ring enhances biological activity, while a methoxy (B1213986) group diminishes it. The change from an n-butoxy to an isobutoxy group appears to have a minor impact on activity.
Beyond the immediate derivatives, the activity of the this compound series can be compared to other related scaffolds. For example, studies have compared the activity of 1,2,4-oxadiazoles with their 1,3,4-oxadiazole (B1194373) isomers, often revealing significant differences in their biological profiles. rsc.org
Bioisosteric Replacements of the 1,2,4-Oxadiazole Ring in Related Compounds
The 1,2,4-oxadiazole ring is a common and effective bioisostere for amide and ester functionalities, offering improved metabolic stability. scispace.comresearchgate.netnih.gov However, in some cases, it may be desirable to replace the 1,2,4-oxadiazole ring itself with other heterocyclic systems to further optimize a compound's properties.
Common bioisosteric replacements for the 1,2,4-oxadiazole ring include:
1,3,4-Oxadiazole: This is a regioisomeric form of the 1,2,4-oxadiazole. rsc.org Swapping between these two isomers can lead to changes in polarity and metabolic stability. rsc.org While sometimes used interchangeably, studies have shown that these isomers are not always equivalent in their biological effects. rsc.org
1,3,4-Thiadiazole: The replacement of the oxygen atom in the oxadiazole ring with a sulfur atom to form a thiadiazole is a classic bioisosteric substitution. nih.gov
Triazoles: 1,2,3- and 1,2,4-triazoles are also used as bioisosteres for the oxadiazole ring.
Other Heterocycles: Depending on the specific biological target and desired properties, other five-membered heterocycles such as thiazoles, pyrazoles, and imidazoles can also be considered as potential replacements. researchgate.net
Advanced Applications and Future Research Directions for 3 Butoxy 5 Phenyl 1,2,4 Oxadiazole in Specialized Fields
Role in Chemical Probe Development for Biological Systems
Currently, there is no specific published research detailing the use of 3-Butoxy-5-phenyl-1,2,4-oxadiazole as a chemical probe. However, the 1,2,4-oxadiazole (B8745197) scaffold is a key component in molecules designed to interact with specific biological targets. For instance, derivatives have been developed as selective inhibitors for enzymes like fatty acid amide hydrolase (FAAH), demonstrating the core's utility in creating tools to probe enzyme function and selectivity. nih.gov The development of such inhibitors often involves proteome-wide screening to ensure selectivity, a critical aspect of a good chemical probe. nih.gov The lipophilic butoxy group on the this compound molecule could theoretically be exploited to modulate cell permeability and target engagement within lipid-rich microenvironments, suggesting a potential, though as yet unexplored, role in probe development.
Potential in Materials Science and Functional Molecule Design
The application of this compound in materials science and the design of functional molecules is not documented in current scientific literature. The broader family of oxadiazoles, particularly the 1,3,4-isomer, has been investigated for use in scintillating materials and dyestuffs due to their electronic properties and thermal stability. nih.gov Some research has touched upon the use of 1,2,5-thiadiazole (B1195012) derivatives, which are related heterocycles, in the construction of functional molecular materials. sigmaaldrich.com The aromatic nature of the phenyl and oxadiazole rings in this compound suggests it could possess inherent thermal and hydrolytic stability, which are desirable properties for organic materials. Future research could explore its potential in areas like organic light-emitting diodes (OLEDs) or as a component in liquid crystals, though such applications remain speculative without dedicated studies.
Development as Scaffolds in Medicinal Chemistry Research
The 1,2,4-oxadiazole nucleus is a highly valued scaffold in drug discovery. nih.govnih.gov It is considered a privileged structure due to its favorable physicochemical properties and its capacity to engage in hydrogen bonding, which can enhance pharmacological activity. sigmaaldrich.com
Lead Identification and Optimization Strategies
While no lead identification studies focus specifically on this compound, strategies for related compounds are well-established. Researchers often start with a hit compound identified from library screening and then perform structural optimization to improve potency and selectivity. nih.gov For example, in the discovery of SARS-CoV-2 main protease (Mpro) inhibitors, a hit containing a 3-phenyl-1,2,4-oxadiazole (B2793662) core was optimized through structure-activity relationship (SAR) studies, leading to more potent derivatives. nih.gov Optimization strategies for the broader class have included modifying substituents on the phenyl ring and altering the alkyl group at the 3-position of the oxadiazole ring to enhance target binding and pharmacokinetic properties. nih.gov These established methodologies provide a clear roadmap for the future identification and optimization of leads based on the this compound scaffold.
Exploration of Novel Pharmacological Activities in Pre-clinical Research
There is a lack of pre-clinical research data on the specific pharmacological activities of this compound. However, the 3-phenyl-1,2,4-oxadiazole core is present in compounds with a diverse range of biological effects. Analogs have been investigated for numerous therapeutic applications, demonstrating the versatility of this chemical class.
Notable pre-clinical research on related 1,2,4-oxadiazole derivatives includes:
Enzyme Inhibition: Derivatives have been identified as potent inhibitors of various enzymes. For instance, certain 3-aryl-5-alkyl-1,2,4-oxadiazoles are selective inhibitors of the NAD+-dependent lysine (B10760008) deacetylase HDSirt2, a target for neurodegenerative diseases and cancer. nih.gov In other studies, structural optimization of a hit compound led to potent inhibitors of the SARS-CoV-2 main protease, with the most active compound showing an IC50 value of 5.27 µM. nih.gov
Antimicrobial Activity: The 1,2,4-oxadiazole class has been modified to create antimicrobial agents targeting pathogens within the gastrointestinal tract, such as Clostridioides difficile. acs.org
Central Nervous System Activity: The oxadiazole ring is a key feature in compounds designed as selective inhibitors of monoamine oxidase B (MAO-B), which is a target for managing neurodegenerative disorders like Parkinson's disease.
The table below summarizes the pharmacological activity of representative analogs containing the phenyl-1,2,4-oxadiazole scaffold, illustrating the potential areas of investigation for the butoxy derivative.
Table 1: Pharmacological Activity of Representative Phenyl-1,2,4-Oxadiazole Analogs (Note: Data does not pertain to this compound)
| Compound Class | Target | Reported Activity | Reference |
|---|---|---|---|
| 3-Phenyl-1,2,4-oxadiazole derivatives | SARS-CoV-2 Main Protease (Mpro) | IC₅₀ = 5.27 µM for the most potent derivative (16d) | nih.gov |
| 3-Aryl-5-alkyl-1,2,4-oxadiazole derivatives | HDSirt2 (NAD⁺ lysine deacetylase) | Selective inhibition reported | nih.gov |
Future Methodological Advancements in the Study of this compound
Methodological advancements for studying this specific compound would likely mirror those for the broader oxadiazole class. Future progress will depend on the development of more efficient and environmentally friendly synthesis techniques. While classic methods often require harsh conditions, newer approaches include one-pot syntheses using reagents like the Vilsmeier reagent or tandem reactions in the presence of superacids. nih.gov Further advancements could lie in biocatalysis or flow chemistry to improve yield, purity, and sustainability. For analysis and characterization, the application of advanced mass spectrometry and NMR techniques will remain crucial for structural elucidation and metabolic profiling in biological systems.
Unexplored Reactivity and Chemical Transformations of the this compound Core
The specific reactivity of this compound is an area ripe for exploration. The 1,2,4-oxadiazole ring is known to be relatively stable, but its reactivity can be influenced by its substituents. Potential areas of investigation could include:
Ring-opening reactions: Studying the stability of the oxadiazole ring under various conditions (e.g., strong acids, bases, or reducing agents) could reveal novel chemical transformations and synthetic pathways to other heterocyclic systems.
Functionalization of the phenyl ring: Electrophilic aromatic substitution reactions on the C5-phenyl group could be explored to generate a library of derivatives for SAR studies. The directing effects of the oxadiazole ring would be of fundamental interest.
Transformations of the butoxy group: Reactions involving the butoxy chain, such as ether cleavage or oxidation, could provide routes to new functionalized analogs with different physicochemical properties.
These explorations would not only expand the fundamental chemical understanding of this specific molecule but also open up new avenues for its application in medicinal and materials chemistry.
Q & A
Q. What are the key synthetic routes for 3-Butoxy-5-phenyl-1,2,4-oxadiazole, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of precursors like substituted amidoximes or hydrazides. For example, reacting 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid with butoxyamine in the presence of coupling agents (e.g., DCC or EDC) under anhydrous conditions can yield the target compound. Optimization includes:
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., butoxy group at C3 and phenyl at C5). Look for characteristic shifts: δ ~4.0 ppm (OCH₂) and aromatic protons at δ 7.2–8.0 ppm .
- X-ray crystallography : Use SHELXL for structure refinement. Key parameters include bond lengths (e.g., N–O ~1.36 Å, C–N ~1.30 Å) and dihedral angles between oxadiazole and phenyl rings (~80–85°) to assess planarity .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 261.12) .
Q. How does the compound’s stability vary under different experimental conditions?
- Thermal stability : Decomposition occurs above 200°C; use TGA-DSC for precise measurement.
- Photostability : Susceptible to UV-induced degradation; store in amber vials .
- Solvent compatibility : Stable in DMSO and ethanol but hydrolyzes in aqueous acidic/basic media. Monitor pH during biological assays .
Advanced Research Questions
Q. What mechanistic insights explain the base-catalyzed rearrangements of 1,2,4-oxadiazole derivatives?
Kinetic studies reveal two pathways:
- Uncatalyzed pathway : Intramolecular nucleophilic attack forms a bicyclic intermediate, followed by ring opening.
- Base-catalyzed pathway : Deprotonation at the oxadiazole N-position accelerates rearrangement via a zwitterionic transition state. Computational modeling (e.g., DFT) identifies activation energies (~20–25 kcal/mol) and validates proton transfer steps .
Q. What challenges arise in resolving crystallographic data for this compound?
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?
- Substituent effects : Replace the butoxy group with smaller alkoxy chains (e.g., methoxy) to enhance solubility or larger groups (e.g., benzyloxy) for hydrophobic target binding.
- Bioisosteric replacements : Substitute the phenyl ring with heteroaromatics (e.g., pyridyl) to modulate electronic properties.
- Activity data : In HIF-1 inhibition assays, IC₅₀ values correlate with electron-withdrawing substituents (e.g., para-Cl) on the phenyl ring .
Q. What strategies mitigate hazards during synthesis of halogenated intermediates?
Q. Which computational tools predict the compound’s reactivity in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
